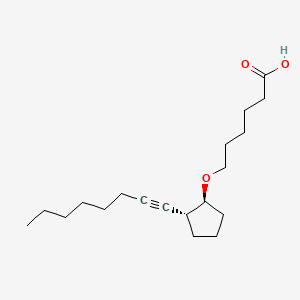
2-(2-Methoxyphenyl)-6-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-6-methylchromen-4-one is a compound of interest due to its structure and potential applications in various fields of chemistry and materials science. Although the specific literature directly addressing this compound is scarce, insights can be drawn from studies on similar compounds, which have been explored for their synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
The synthesis of compounds closely related to 2-(2-Methoxyphenyl)-6-methylchromen-4-one often involves ring transformation reactions and the use of specific synthons for constructing complex heterocyclic systems. For instance, compounds such as 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones have been synthesized from aryl ketones, showcasing the versatility of pyranones as intermediates in organic synthesis (Ram & Goel, 1996). Additionally, methods for synthesizing various heterocycles with aldehyde functionality from bis(methoxy)-bis(methylthio)butenones highlight the potential routes for constructing the chromen-4-one core (Mahata et al., 2003).
Molecular Structure Analysis
The molecular structure of similar compounds indicates that substitutions on the phenyl ring and modifications to the core structure significantly influence molecular conformation and stability. Crystallographic studies provide insights into the planarity, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the molecular geometry and properties of such compounds (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Compounds like 2-(2-Methoxyphenyl)-6-methylchromen-4-one participate in a variety of chemical reactions, including cyclocondensation and ring-opening reactions, which are fundamental for synthesizing more complex molecules. The presence of methoxy and methyl groups influences the reactivity, allowing for specific functionalization and modification reactions to tailor the compound's properties for desired applications.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the compound's molecular structure. The synthesis and characterization of related compounds have shown that these properties can be finely tuned by altering the substituents on the core structure, impacting the compound's applicability in different fields (Harini et al., 2014).
Applications De Recherche Scientifique
Antitumorigenic and Antiangiogenic Effects
2-Methoxyestradiol, a chemical related to the structure of interest, has been recognized for its antitumorigenic and antiangiogenic effects. Research suggests that it may play a protective role against estrogen-induced cancers in target organs. However, the precise molecular mechanisms behind these effects are yet to be fully understood, and further research is needed to evaluate the effects of modulating the formation of compounds like 2-methoxyestradiol on carcinogenesis (Zhu & Conney, 1998).
Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP), related to the compound of interest, has been identified as a crucial platform for developing chemosensors. These chemosensors are capable of detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors have been well-documented, indicating potential applications in various scientific and industrial fields (Roy, 2021).
Alzheimer's Disease Research
Compounds structurally similar to 2-(2-Methoxyphenyl)-6-methylchromen-4-one have been used in the development of amyloid imaging ligands for Alzheimer's disease. These ligands are crucial for measuring amyloid in vivo in the brain and can aid in the early detection of the disease, as well as the evaluation of new therapies (Nordberg, 2007).
Bioactivities and Pharmacological Properties
Osthole, structurally related to the compound , has shown a wide range of biological and pharmacological properties, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The mechanisms behind these activities are believed to be associated with the modulatory effect on cyclic nucleotide levels, although further research is required to fully understand these mechanisms (Zhang et al., 2015).
Lignin Acidolysis
Research on dimeric non-phenolic β-O-4-type lignin model compounds, structurally similar to 2-(2-Methoxyphenyl)-6-methylchromen-4-one, has provided insights into the mechanism of lignin acidolysis. Understanding this mechanism is crucial for the development of effective methods for lignin valorization and the production of valuable chemicals from lignin (Yokoyama, 2015).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “2-(2-Methoxyphenyl)-6-methylchromen-4-one” is not available, it’s important to note that chemicals should be handled with appropriate safety measures. For example, “2-Methoxyphenyl isocyanate” is considered hazardous and requires personal protective equipment, adequate ventilation, and avoidance of contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-7-8-16-13(9-11)14(18)10-17(20-16)12-5-3-4-6-15(12)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHFNZSIRWEBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358996 |
Source


|
| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-6-methylchromen-4-one | |
CAS RN |
89112-85-6 |
Source


|
| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

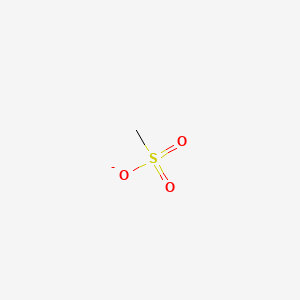
![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)
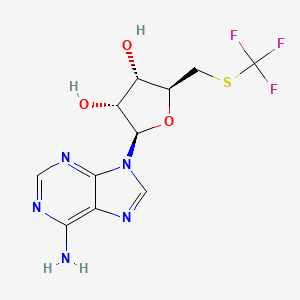


![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1217635.png)
![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)
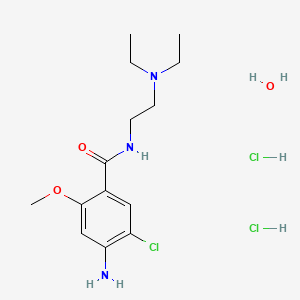
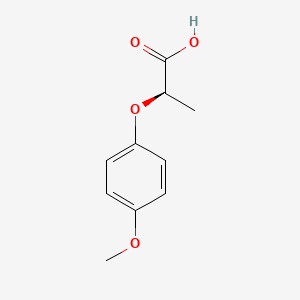
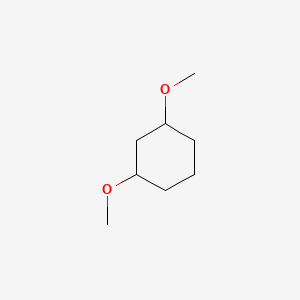
![Imidazo[2,1-a]isoquinoline](/img/structure/B1217647.png)

